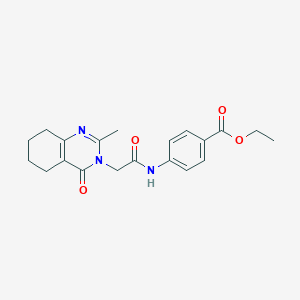

ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic organic compound featuring a tetrahydroquinazolinone core linked to a benzoate ester via an acetamido bridge. The quinazolinone moiety is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The ethyl benzoate group enhances solubility and bioavailability, making it a critical structural component for drug delivery applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions : The synthesis of ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically starts with the formation of the tetrahydroquinazolinone core. This can be achieved via a multi-step reaction involving cyclization of appropriate starting materials under controlled conditions. The key steps often include the use of acylating agents and catalysts to facilitate the formation of amide bonds.

Industrial Production Methods : For large-scale production, processes such as continuous flow chemistry may be employed to enhance yield and purity. This method allows for precise control over reaction parameters and scaling up of the synthesis process, ensuring consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions : This compound can undergo a variety of chemical reactions:

Oxidation : Undergoes oxidation reactions using agents like potassium permanganate or chromium trioxide, potentially leading to quinazolinone derivatives.

Reduction : Can be reduced using agents such as lithium aluminum hydride, which may convert certain functional

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 4-(2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate, and what critical parameters influence yield?

- Answer : The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with tetrahydroquinazolinone intermediates. Key steps include:

- Reaction conditions : Refluxing in absolute ethanol with catalytic glacial acetic acid (4–6 hours) to facilitate condensation .

- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both aromatic and heterocyclic reactants .

- Purification : Post-reaction solvent removal under reduced pressure, followed by filtration to isolate the solid product. Yields (typically 60–75%) depend on precise stoichiometry and pH control during intermediate steps .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methyl, acetamido, and tetrahydroquinazolinone moieties by identifying characteristic peaks (e.g., δ 1.3 ppm for ethyl ester protons) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) by detecting residual solvents or unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~463 for C₂₃H₂₁N₅O₄S derivatives) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?

- Answer :

- Enzyme inhibition assays : The tetrahydroquinazolinone core may act as a kinase inhibitor. Testing involves incubating the compound with target enzymes (e.g., EGFR tyrosine kinase) and measuring IC₅₀ values via fluorometric or colorimetric substrates .

- Cellular assays : Anticancer activity is evaluated using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with dose-response curves to determine EC₅₀ .

- Molecular docking : Computational models predict binding affinities to active sites (e.g., ATP-binding pockets), validated by crystallographic data when available .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Answer :

- Meta-analysis : Cross-referencing data from multiple assays (e.g., comparing antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify strain-specific effects .

- Dose optimization : Re-evaluating activity at varying concentrations (e.g., 1–100 µM) to rule out false negatives due to solubility limits .

- Structural analogs : Testing derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate pharmacophores responsible for conflicting results .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

- Answer :

- Core modifications : Introducing electron-withdrawing groups (e.g., -F or -Cl) to the benzoate ring to improve metabolic stability .

- Side-chain variations : Replacing the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity and bioavailability .

- Heterocycle substitution : Swapping tetrahydroquinazolinone with pyridazine or triazole rings to enhance target selectivity .

Q. What in silico methods predict the compound’s pharmacokinetic properties, and how do they compare with empirical data?

- Answer :

- ADMET prediction : Tools like SwissADME estimate parameters such as logP (2.5–3.5), suggesting moderate blood-brain barrier penetration .

- Caco-2 permeability models : Predict intestinal absorption, validated via in vitro permeability assays using human cell monolayers .

- CYP450 inhibition assays : Computational predictions of cytochrome P450 interactions are cross-checked with liver microsome studies to assess metabolic stability .

Q. Methodological Notes

- Contradiction resolution : When biological data conflicts, prioritize assays with orthogonal detection methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Synthetic reproducibility : Strict adherence to anhydrous conditions and inert atmospheres minimizes side reactions (e.g., hydrolysis of the ethyl ester) .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Systems

2-(5-Tert-butylisoxazol-3-ylamino)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (C₂₀H₂₅N₅O₃S)

- Key Differences: Replaces the quinazolinone core with a thieno[2,3-d]pyrimidine system and introduces a sulfur atom. The 5-tert-butylisoxazole substituent replaces the benzoate ester .

- Impact on Activity: The thienopyrimidine system may enhance binding to kinase ATP pockets due to increased planarity, while the tert-butyl group improves hydrophobic interactions. However, the absence of the benzoate ester could reduce aqueous solubility compared to the target compound.

- Synthetic Notes: Synthesized via condensation reactions, as described in methods for thienopyrimidine derivatives .

Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (C₂₅H₂₀ClN₃O₄)

- Key Differences: Incorporates a chloro substituent and phenyl group on the quinazolinone ring. Molecular weight is higher (461.9 g/mol vs. ~400 g/mol estimated for the target compound) .

- The phenyl substitution may sterically hinder interactions with certain enzymes.

Benzoate Derivatives with Varied Linkages

Compounds I-6501, I-6502, I-6602, and I-6702 () share the ethyl benzoate motif but differ in linker chemistry:

- I-6501: Pentylthio linkage with a methylisoxazolylamino group.

- I-6502 : Pentyloxy linkage instead of acetamido.

- Impact on Properties : Thioether linkers (as in I-6501) may confer resistance to enzymatic cleavage compared to the target compound’s acetamido bridge. Oxygen-based linkers (e.g., I-6502) improve flexibility but reduce steric bulk .

Functional Role of the Benzoate Group

Ethyl 4-(dimethylamino)benzoate () demonstrates that the benzoate ester enhances reactivity and material properties in polymer resins. Compared to 2-(dimethylamino) ethyl methacrylate, the benzoate group provides superior degree of conversion and physical stability, suggesting analogous advantages in the target compound’s applications .

Propriétés

IUPAC Name |

ethyl 4-[[2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-20(26)14-8-10-15(11-9-14)22-18(24)12-23-13(2)21-17-7-5-4-6-16(17)19(23)25/h8-11H,3-7,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIHSGWNBCHHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.